VHL ligand 7
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Overview
Description
VHL ligand 7 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by recruiting substrates such as hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Preparation Methods
The synthesis of VHL ligand 7 involves several steps, including the use of hydroxyproline as a key component. One common synthetic route includes the C–H arylation of 4-methylthiazole, followed by amidation and deprotection steps . The reaction conditions often involve the use of palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr . Industrial production methods have scaled up these processes to produce this compound in multigram quantities with yields ranging from 56% to 61% .
Chemical Reactions Analysis
VHL ligand 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halides and nucleophiles under basic or acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VHL ligand 7 has a wide range of scientific research applications:
Mechanism of Action
VHL ligand 7 exerts its effects by binding to the VHL protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factors, which are key regulators of cellular response to low oxygen levels .
Comparison with Similar Compounds
VHL ligand 7 is unique compared to other similar compounds due to its high binding affinity and specificity for the VHL protein. Similar compounds include:
VH032: Another VHL ligand used in PROTAC development.
CM11: A bivalent small-molecule dimerizer of the VHL E3 ubiquitin ligase.
VH298: A potent VHL inhibitor with enhanced cell permeability. These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and applications .
Biological Activity
The von Hippel–Lindau (VHL) protein plays a critical role in cellular processes, particularly in the regulation of hypoxia-inducible factors (HIFs) through its E3 ubiquitin ligase activity. VHL ligand 7, a small molecule designed to interact with VHL, has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of VHL and Its Ligands
VHL functions as part of the CRL2 (Cullin-RING ligase) complex, which targets HIFs for degradation under normoxic conditions. The interaction between VHL and HIF is crucial for maintaining cellular oxygen homeostasis. Small molecules that can modulate this interaction, such as VHL ligands, have been developed to either inhibit or enhance VHL activity, leading to various biological outcomes.
Biological Activity of this compound
This compound is characterized by its ability to selectively bind to the VHL protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation. This ligand has been utilized in the development of PROTACs (proteolysis-targeting chimeras), which are bifunctional molecules designed to induce targeted protein degradation.
- Binding Affinity : this compound exhibits high binding affinity for the VHL protein, which is essential for its effectiveness as a PROTAC. The binding mechanism involves interaction with the HIF-1α binding site on VHL, promoting the formation of a ternary complex with the target protein.
- Targeted Degradation : Once bound to both VHL and the target protein, ligand 7 facilitates ubiquitination of the target protein by recruiting E2 ubiquitin-conjugating enzymes. This process leads to proteasomal degradation of the target protein, effectively reducing its intracellular levels.
- Cellular Impact : The degradation induced by this compound can lead to significant biological effects, including modulation of signaling pathways associated with cancer progression and response to hypoxic conditions.
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various cellular contexts:
- Efficacy in Cancer Models : In vitro studies using breast cancer cell lines showed that PROTACs incorporating this compound could effectively degrade oncogenic proteins such as p38α. For instance, compound NR-11c demonstrated potent degradation capabilities across multiple breast cancer cell lines ( ).
- Comparative Studies : Research comparing different PROTACs revealed that those utilizing this compound exhibited superior degradation efficiency compared to other E3 ligases like cereblon (CRBN). Notably, a study indicated that a bifunctional PROTAC using this compound achieved complete degradation of CRBN within one hour ( ).
- In Vivo Studies : Animal models have shown that treatment with PROTACs based on this compound leads to significant tumor regression in xenograft models, highlighting its potential as a therapeutic agent ( ).
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C27H34N4O5S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33) |
InChI Key |
UGJHKPQUMUDIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |
Origin of Product |
United States |
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